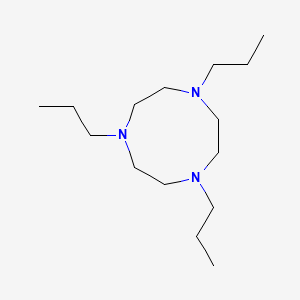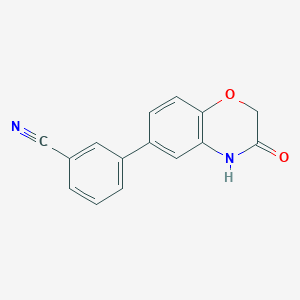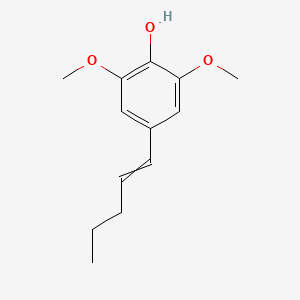
2,6-Dimethoxy-4-(pent-1-EN-1-YL)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethoxy-4-(pent-1-EN-1-YL)phenol is an organic compound belonging to the class of methoxyphenols. Methoxyphenols are compounds containing a methoxy group attached to the benzene ring of a phenol moiety. This compound is characterized by its unique structure, which includes two methoxy groups and a pent-1-en-1-yl group attached to the phenol ring. It is known for its sweet and spicy taste and is used in various scientific research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-4-(pent-1-EN-1-YL)phenol typically involves the reaction of 2,6-dimethoxyphenol with a suitable alkylating agent under controlled conditions. One common method involves the use of a Grignard reagent, such as pent-1-enylmagnesium bromide, which reacts with 2,6-dimethoxyphenol to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dimethoxy-4-(pent-1-EN-1-YL)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The methoxy groups and the pent-1-en-1-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various substituted phenols .
Aplicaciones Científicas De Investigación
2,6-Dimethoxy-4-(pent-1-EN-1-YL)phenol has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2,6-Dimethoxy-4-(pent-1-EN-1-YL)phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit or activate certain enzymes, modulate receptor activity, or influence gene expression .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethoxy-4-(prop-1-en-1-yl)phenol: Similar structure but with a prop-1-en-1-yl group instead of a pent-1-en-1-yl group.
4-allyl-2,6-dimethoxyphenol: Contains an allyl group instead of a pent-1-en-1-yl group.
4-isopropenyl-2,6-dimethoxyphenol: Features an isopropenyl group instead of a pent-1-en-1-yl group.
Uniqueness
2,6-Dimethoxy-4-(pent-1-EN-1-YL)phenol is unique due to its specific pent-1-en-1-yl group, which imparts distinct chemical and biological properties. This structural variation can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications .
Propiedades
Número CAS |
666849-01-0 |
|---|---|
Fórmula molecular |
C13H18O3 |
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
2,6-dimethoxy-4-pent-1-enylphenol |
InChI |
InChI=1S/C13H18O3/c1-4-5-6-7-10-8-11(15-2)13(14)12(9-10)16-3/h6-9,14H,4-5H2,1-3H3 |
Clave InChI |
UASVUMYMCCPTDW-UHFFFAOYSA-N |
SMILES canónico |
CCCC=CC1=CC(=C(C(=C1)OC)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


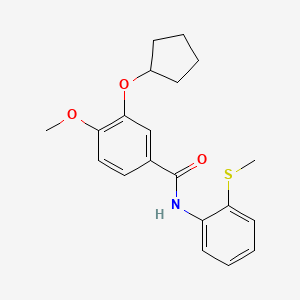
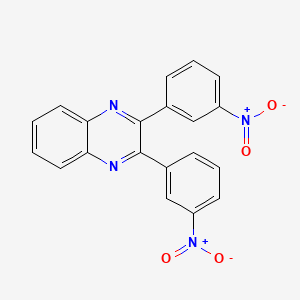
![Benzamide, N-[(1S)-2-methyl-1-[[(phenylmethyl)seleno]methyl]propyl]-](/img/structure/B12548107.png)
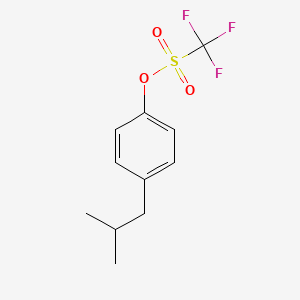
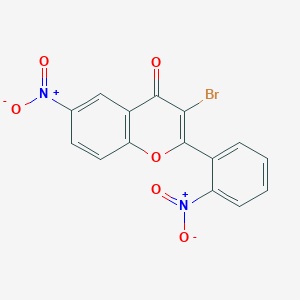
![4-[(1,7,7-Trimethylbicyclo[2.2.1]hept-2-ylidene)amino]-1,2,4-triazolidine-3,5-dione](/img/structure/B12548140.png)
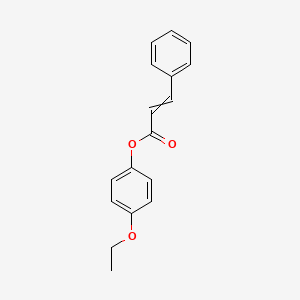
![6-(2H-[1,3]Dioxolo[4,5-h]quinolin-8(9H)-ylidene)-5-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B12548153.png)
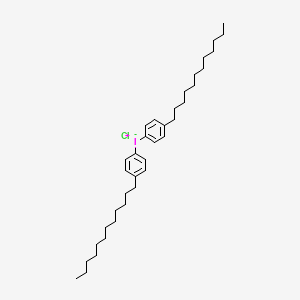
![(2E)-2-[(dimethylamino)methylene]-5-methylcyclopentanone](/img/structure/B12548162.png)
